An In-depth Technical Guide to 5-Bromoisothiazolo[3,4-b]pyridin-3-amine
An In-depth Technical Guide to 5-Bromoisothiazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Heterocycle for Drug Discovery
5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a halogenated, nitrogen-sulfur containing heterocyclic compound. Its rigid, fused bicyclic core, combining an isothiazole and a pyridine ring, makes it a compelling scaffold for investigation in medicinal chemistry. The presence of a bromine atom and an amine group provides strategic vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design. While this specific isomer is a relatively niche compound, the broader class of isothiazolopyridines has garnered significant interest for its diverse pharmacological activities.[1][2] This guide aims to provide a comprehensive technical overview of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, its identification, plausible synthetic strategies, and its potential in the landscape of modern drug development.
PART 1: Core Compound Identification and Properties
Correctly identifying the molecule of interest is paramount. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound, which is crucial for procurement, regulatory compliance, and literature searches.
CAS Number: 1823368-22-4[3][4][5]
It is critical to distinguish this compound from its positional isomers, such as 5-Bromoisothiazolo[5,4-b]pyridin-3-amine and 6-Bromoisothiazolo[4,5-b]pyridin-3-amine, as the arrangement of the heteroatoms and substituents drastically influences the molecule's chemical and biological properties.
Physicochemical and Predicted Properties
Experimental data for this specific compound is not widely published. The following table summarizes key physicochemical properties based on available supplier information and computational predictions.
| Property | Value | Source / Method |
| CAS Number | 1823368-22-4 | [3][4] |
| Molecular Formula | C₆H₄BrN₃S | [6] |
| Molecular Weight | 230.09 g/mol | [6] |
| Canonical SMILES | C1=C(C=NC2=NSC(=C21)N)Br | [6] |
| InChI Key | MWJZKJHJNGWRNK-UHFFFAOYSA-N | [6] |
| Purity (Typical) | ≥97% | [6] |
| Predicted XlogP | ~2.1 - 2.3 | Computational |
| Predicted pKa (Amine) | ~3.5 - 4.5 | Computational |
| Appearance | Likely an off-white to yellow solid | Inference |
PART 2: Synthesis and Reaction Mechanisms
Proposed Synthetic Workflow
A logical approach would start from a substituted 2-aminopyridine. The key steps would involve the introduction of a cyano group, followed by conversion to a thioamide, and subsequent bromination and oxidative cyclization to form the fused isothiazole ring.
Caption: Proposed synthetic pathway for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and should be optimized and validated under appropriate laboratory conditions.
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Step 1: Synthesis of 4-Bromo-2-cyanopyridine (C)
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To a cooled (0-5 °C) solution of 2-Amino-4-bromopyridine (A ) in aqueous HCl, add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
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Slowly add this diazonium salt solution to a solution of copper(I) cyanide (CuCN).
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Allow the reaction to warm to room temperature and stir until completion.
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Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
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Step 2: Synthesis of 4-Bromo-2-pyridinecarbothioamide (E)
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Dissolve 4-Bromo-2-cyanopyridine (C ) in a suitable solvent like pyridine/triethylamine.
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Bubble hydrogen sulfide (H₂S) gas through the solution or, alternatively, treat with Lawesson's reagent.
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Monitor the reaction by TLC. Upon completion, precipitate the product by adding water.
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Filter and dry the resulting thioamide.
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Step 3: Synthesis of 5-Bromoisothiazolo[3,4-b]pyridine (G)
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Dissolve the thioamide (E ) in a solvent such as ethanol or DMF.
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Add an oxidizing agent like iodine in the presence of a base, or hydrogen peroxide.
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Heat the reaction mixture to facilitate the intramolecular S-N bond formation.
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Work up the reaction and purify the crude product to obtain the isothiazolopyridine core.
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Step 4: Amination to yield 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (I)
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The introduction of the amine at the 3-position is the most challenging step and may require activation. If the ring is susceptible to nucleophilic aromatic substitution, reaction with ammonia or a protected amine source at elevated temperatures could be viable.
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Alternatively, if a suitable precursor (e.g., 3-chloro or 3-bromo derivative) can be synthesized, a palladium-catalyzed Buchwald-Hartwig amination with an ammonia equivalent would be the method of choice.
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PART 3: Applications in Drug Discovery and Medicinal Chemistry
The isothiazolopyridine scaffold is a bioisostere of purine and other related bicyclic heterocycles, making it an attractive core for designing kinase inhibitors and other enzyme-targeted therapeutics.
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Kinase Inhibition: Related isomers, specifically isothiazolo[4,3-b]pyridines, have been extensively investigated as potent inhibitors of Cyclin G-associated kinase (GAK), a target for developing broad-spectrum antiviral agents.[8] The structural similarity suggests that 5-Bromoisothiazolo[3,4-b]pyridin-3-amine could serve as a foundational building block for libraries targeting GAK or other kinases.
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Antimicrobial Activity: Isothiazolopyridine derivatives have demonstrated activity against Mycobacterium tuberculosis.[1] The unique electronic properties and hydrogen bonding capabilities of the scaffold may contribute to its interaction with bacterial enzymes.
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Scaffold for Library Synthesis: The bromine atom on the pyridine ring is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a diverse library of analogues to probe the chemical space around the core, which is a cornerstone of modern drug discovery campaigns. The bromine's distinct isotopic signature can also aid in mass spectrometry-based metabolite identification during drug development studies.[9]
Caption: Potential applications derived from the core scaffold.
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. Specific toxicology data for this compound is not available; therefore, precautions should be based on the hazards associated with the chemical class of brominated heterocyclic amines.[10][11]
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Health Hazards: Primary aromatic amines are a class of compounds that can be toxic and should be handled with care.[11] Brominated organic compounds can be irritants. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Fire Hazards: The compound is likely a combustible solid. Standard fire extinguishers (dry chemical, CO₂, foam) are appropriate.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
5-Bromoisothiazolo[3,4-b]pyridin-3-amine represents a valuable, albeit understudied, building block for chemical and pharmaceutical research. Its confirmed CAS number (1823368-22-4) allows for its unambiguous identification. While direct synthetic and application data are sparse, logical synthesis pathways can be proposed based on the rich chemistry of related isomers. The demonstrated potential of the isothiazolopyridine scaffold in kinase inhibition and antimicrobial research provides a strong rationale for the inclusion of this compound in screening libraries and as a starting point for new medicinal chemistry programs. As with all novel chemical entities, rigorous safety precautions are essential during its handling and investigation.
References
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Arctom, Inc. CAS NO. 1823368-22-4 | Catalog SYX-B42153. Available from: [Link]
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De Witte, W., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00908H. Available from: [Link]
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Glowacka, I. E., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899-4903. Available from: [Link]
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Chemsigma. [1823368-22-4]. Available from: [Link]
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ChemBuyersGuide.com, Inc. MuseChem (Page 56). Available from: [Link] MuseChem_56.html
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AcrosPharmatech. 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. Available from: [Link]
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Guo, Y., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1433-1437. Available from: [Link]
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Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. Available from: [Link]
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Sci-Hub. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Available from: [Link]
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ResearchGate. Where can I find handling precautions to work with brominated flame retardants? (2016). Available from: [Link]
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ResearchGate. Synthesis of Novel Isothiazolo[4,3-b]pyridine and Isothiazolo[4,3-b]quinoline Derivatives. Available from: [Link]
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Van Bocxlaer, J. F., et al. (2009). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Analytical and Bioanalytical Chemistry, 394(3), 879-889. Available from: [Link]
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Khan, F. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available from: [Link]
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